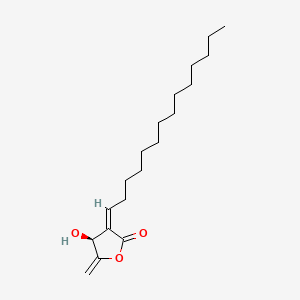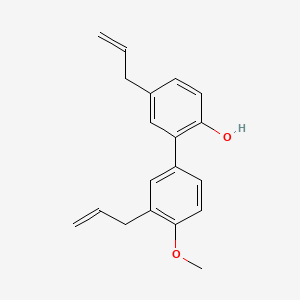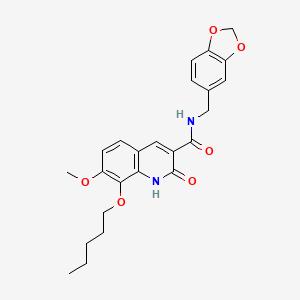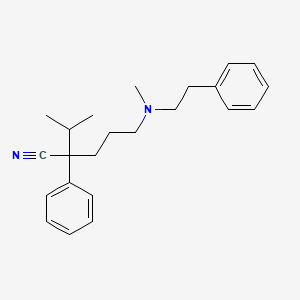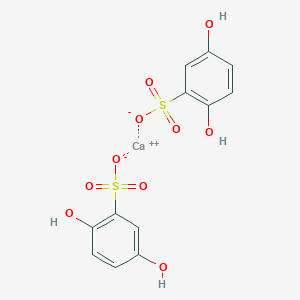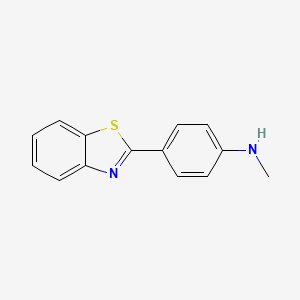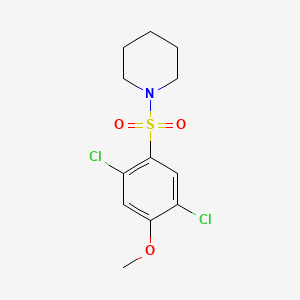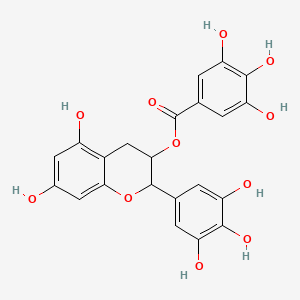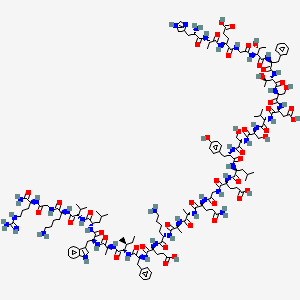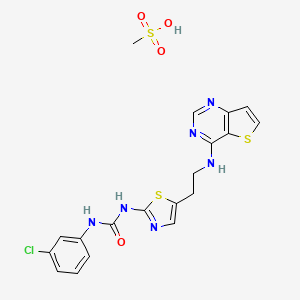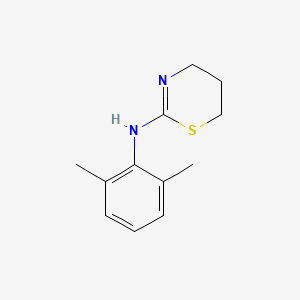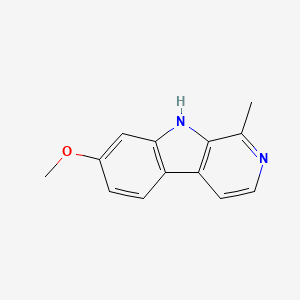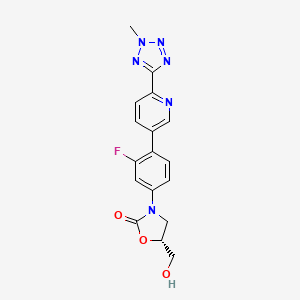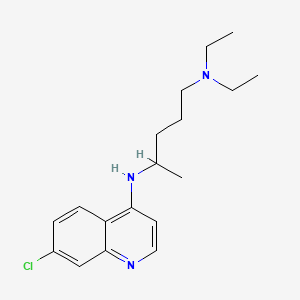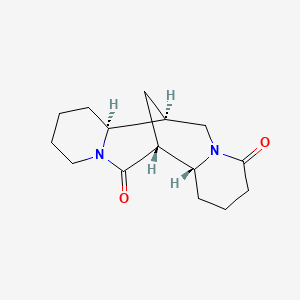
17-Oxolupanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Oxolupanine is a bioactive chemical.
科学的研究の応用
Alkaloid Composition and Distribution in Plants
- Alkaloids in Thermopsis Lupinoides: 17-Oxolupanine, along with other lupin alkaloids, was identified in Thermopsis lupinoides. The study explored the distribution of these alkaloids across different plant parts, such as flowers, leaves, stems, and roots (Ohmiya, Otomasu, Haginiwa, & Murakoshi, 1984).
Stereochmistry and Chemical Properties
- Chemical and Stereochemical Properties: Research on the conversion of lupanine to 17-hydroxylupanine and 17-oxylupanine helped in deducing the stereochemistry of related compounds. The study discussed the basic strength of tertiary carbinolamines (Edwards, Clarke, & Douglas, 1954).
- Conformation of Lupine Alkaloids: Investigations into the conformation of 17α-deuterio-lupanines and their reductions to sparteines provided insights into the structural geometry of these compounds in solution (Wiewiórowski, Edwards, & Bratek-Wiewiórowska, 1967).
Biological Synthesis and Accumulation
- Enzymatic Synthesis in Lupinus Polyphyllus: A study on Lupinus polyphyllus examined the distribution of key enzymes involved in the biosynthesis of quinolizidine alkaloids, including 17-oxosparteine synthase. This indicated that alkaloid synthesis is primarily in the leaves. The research also quantified alkaloid content in various plant parts (Wink & Hartmann, 1981).
Miscellaneous Applications
- Solid-State NMR Studies: Several studies have utilized 17-Oxolupanine and related compounds in the context of solid-state nuclear magnetic resonance (NMR) research, providing insights into molecular structures and interactions (Wu et al., 2002).
特性
CAS番号 |
4697-83-0 |
|---|---|
製品名 |
17-Oxolupanine |
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC名 |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2/t10-,11+,12-,13+/m0/s1 |
InChIキー |
HBYSMHYHSFSCED-QNWHQSFQSA-N |
異性体SMILES |
C1CCN2[C@@H](C1)[C@H]3C[C@@H](C2=O)[C@H]4CCCC(=O)N4C3 |
SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
正規SMILES |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
17-Oxolupanine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



